N-(2-chlorophenyl)-4-ethoxybenzamide

Description

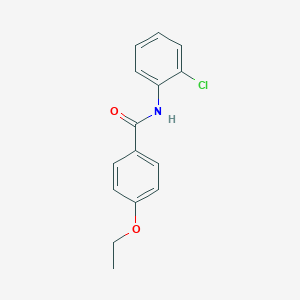

N-(2-Chlorophenyl)-4-ethoxybenzamide is a benzamide derivative characterized by a 4-ethoxy substitution on the benzoyl ring and a 2-chlorophenyl group attached to the amide nitrogen.

Properties

IUPAC Name |

N-(2-chlorophenyl)-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c1-2-19-12-9-7-11(8-10-12)15(18)17-14-6-4-3-5-13(14)16/h3-10H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQLMFHCZRWYER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325156 | |

| Record name | N-(2-chlorophenyl)-4-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.73 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349109-74-6 | |

| Record name | N-(2-chlorophenyl)-4-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

Key structural analogs differ in substituent type and position on both the benzoyl and phenylamine moieties. Below is a comparative analysis:

Table 1: Substituent Variations and Physical Properties

Key Observations :

- Melting Points : Methoxy-substituted analogs (e.g., T106, T94) exhibit lower melting points (~89–142°C) compared to trifluoromethoxy or benzothiazole derivatives (e.g., T103: 156.3°C) . The ethoxy group in the target compound may confer intermediate melting behavior.

- 35Cl NQR Frequencies : Alkoxy groups (e.g., methoxy, ethoxy) reduce 35Cl NQR frequencies compared to electron-withdrawing groups like chloro or nitro. For example, N-(2-chlorophenyl)-acetamide analogs show frequencies lowered by ~1–2 MHz with alkoxy substituents .

Crystallographic and Structural Comparisons

Crystal structures of related benzamides reveal substituent-dependent variations in bond lengths and lattice parameters:

Table 2: Crystallographic Data of Selected Analogs

Key Observations :

- The C(S)-C(O) bond length (critical for amide stability) varies minimally (1.498–1.504 Å) across analogs, suggesting alkoxy or chloro substitutions exert minor steric effects .

- Ethoxy groups may introduce slight distortions in lattice parameters due to increased steric bulk compared to methoxy.

Electronic and Reactivity Profiles

- Electron-Withdrawing vs. Electron-Donating Groups: The 2-chlorophenyl group is electron-withdrawing, enhancing electrophilicity at the amide carbonyl.

- Comparison with Fluorescent Analogs : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits fluorescence due to extended conjugation . The target compound’s ethoxy group may similarly enhance fluorescence, but experimental data is lacking.

Research Implications and Gaps

- Synthetic Optimization: highlights malononitrile and benzoyl chloride as key reagents for benzamide synthesis, which could be adapted for scalable production of the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.